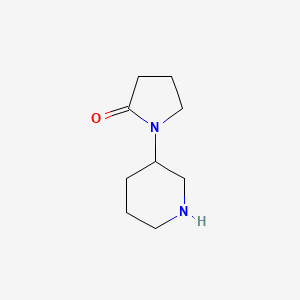

1-(Piperidin-3-YL)pyrrolidin-2-one

Description

The exact mass of the compound 1-(Piperidin-3-YL)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-3-YL)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-3-YL)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRSOJJKKGRFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640720 |

Source

|

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-43-4 |

Source

|

| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-3-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Piperidin-3-yl)pyrrolidin-2-one

Abstract

This technical guide provides a detailed exploration of the synthesis and comprehensive characterization of the novel heterocyclic compound, 1-(piperidin-3-yl)pyrrolidin-2-one. This molecule merges two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of numerous pharmaceuticals, and the pyrrolidin-2-one (γ-lactam) moiety, known for its diverse biological activities.[1][2][3] We present a robust and logical synthetic strategy, beginning with readily available precursors, and offer a multi-faceted analytical workflow for rigorous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols necessary for the successful preparation and validation of this compound.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a proven method for generating novel chemical entities with desirable pharmacological profiles. The piperidine ring is a ubiquitous feature in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions with biological targets.[2][3] Similarly, the pyrrolidine scaffold, particularly in its lactam form (pyrrolidinone), is a versatile component found in molecules with applications ranging from cognitive enhancers to anticonvulsants.[4][5]

The title compound, 1-(piperidin-3-yl)pyrrolidin-2-one, represents a logical and compelling fusion of these two frameworks. The linkage through the C3 position of the piperidine ring to the pyrrolidinone nitrogen creates a unique three-dimensional architecture that is ripe for exploration. This guide serves as a definitive resource, detailing a reliable synthetic pathway and the requisite analytical methodologies to ensure the production of a well-characterized molecule, thereby enabling its confident use in downstream biological screening and drug development programs.

Synthetic Strategy and Experimental Protocol

The synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one is predicated on a direct and efficient amide bond formation. The most logical retrosynthetic disconnection is at the N-C(O) bond of the pyrrolidinone ring, identifying 3-aminopiperidine and γ-butyrolactone as the key starting materials.

Causality of the Synthetic Approach: The chosen pathway leverages the nucleophilic character of the primary amino group on 3-aminopiperidine to initiate a ring-opening reaction with γ-butyrolactone. γ-Butyrolactone is an ideal electrophile for this purpose; it is commercially available, inexpensive, and its lactone ring is sufficiently strained to undergo nucleophilic attack, particularly at elevated temperatures. The subsequent intramolecular condensation (cyclization) of the resulting amino-hydroxy-amide intermediate is driven by the thermodynamic stability of the five-membered lactam ring, with the elimination of a water molecule. High temperatures are crucial not only to overcome the activation energy of the initial ring-opening but also to drive the final dehydration step to completion.

Caption: Proposed synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one.

Detailed Experimental Protocol: Lactam Formation

Materials:

-

3-Aminopiperidine (dihydrochloride salt or free base)

-

γ-Butyrolactone (GBL)

-

Sodium hydroxide (if starting from the salt)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents: Dichloromethane (DCM), Diethyl ether, Ethyl acetate, Hexanes

-

High-boiling solvent (optional, e.g., xylene or DMSO) or neat conditions

Procedure:

-

Preparation of 3-Aminopiperidine Free Base (if necessary):

-

Rationale: The reaction requires the neutral, nucleophilic amine. If starting with the dihydrochloride salt, it must be neutralized.

-

Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a minimal amount of water.

-

Cool the solution in an ice bath and add a concentrated aqueous solution of sodium hydroxide (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

-

-

Synthesis of 1-(Piperidin-3-yl)pyrrolidin-2-one:

-

Rationale: This is a condensation reaction that requires heat to drive off water. Running the reaction neat (without solvent) is often effective and simplifies workup.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopiperidine (1.0 eq) and γ-butyrolactone (1.1 eq).

-

Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction progress can be followed by observing the consumption of the starting amine.

-

Upon completion, allow the mixture to cool to room temperature. The crude product will likely be a viscous oil or solid.

-

-

Purification:

-

Rationale: The primary byproducts are unreacted starting materials and polymeric materials. Flash column chromatography is the most effective method for isolating the pure product.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol, such as a 0-10% methanol in ethyl acetate gradient). A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.

-

Load the crude material onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield 1-(piperidin-3-yl)pyrrolidin-2-one as a pure solid or oil.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following section details the expected analytical data and the protocols for their acquisition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Appearance | Expected to be an off-white solid or viscous oil |

| LogP (calculated) | ~0.5 - 1.0 |

| Hydrogen Bond Donors | 1 (Piperidine N-H) |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperidine N) |

Analytical Workflow

The confirmation of the final structure is a sequential process. Initially, the crude product is purified, typically via column chromatography. The resulting pure compound is then subjected to a battery of spectroscopic analyses to unambiguously determine its structure.

Caption: Logical workflow for the purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~3.5-3.8 ppm (m, 1H): The proton on the chiral carbon of the piperidine ring (C3), deshielded by the adjacent nitrogen of the pyrrolidinone.

-

δ ~3.4-3.5 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.

-

δ ~3.0-3.3 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the NH group (C6).

-

δ ~2.5-2.8 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (C2).

-

δ ~2.4-2.5 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group.

-

δ ~2.0-2.2 ppm (m, 2H): Methylene protons beta to the carbonyl in the pyrrolidinone ring.

-

δ ~1.5-1.9 ppm (m, 4H): Remaining methylene protons of the piperidine ring (C4, C5).

-

δ (variable, broad s, 1H): The N-H proton of the piperidine ring.

Expected ¹³C NMR Data (101 MHz, CDCl₃):

-

δ ~175 ppm: Carbonyl carbon of the lactam.

-

δ ~55-60 ppm: Chiral carbon of the piperidine ring (C3).

-

δ ~45-50 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

-

δ ~45-50 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen.

-

δ ~30-35 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl.

-

δ ~20-30 ppm: Remaining methylene carbons of the piperidine ring (C4, C5).

-

δ ~15-20 ppm: Methylene carbon beta to the carbonyl in the pyrrolidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: Acquire the spectrum using a KBr pellet for a solid sample or as a thin film on a salt plate for an oil.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 cm⁻¹ | N-H (sec. amine) | Stretching |

| 2850-2950 cm⁻¹ | C-H (aliphatic) | Stretching |

| ~1680 cm⁻¹ | C=O (tert. amide/lactam) | Stretching (strong) |

| 1200-1300 cm⁻¹ | C-N | Stretching |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.

Expected Data:

-

[M+H]⁺: The calculated exact mass for C₉H₁₇N₂O⁺ is 169.1335. The observed m/z in HRMS should be within ±5 ppm of this value.

-

Fragmentation: Common fragmentation pathways may include the loss of the pyrrolidinone ring or cleavage within the piperidine ring system.

Potential Applications and Future Directions

The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold is a compelling starting point for further chemical exploration and biological evaluation. The presence of both piperidine and pyrrolidinone moieties suggests potential activity across a range of therapeutic areas, including but not limited to central nervous system (CNS) disorders, infectious diseases, and metabolic conditions.[1][4][5]

Future research should focus on:

-

Stereoselective Synthesis: The current synthesis produces a racemic mixture. Developing an asymmetric synthesis to isolate the individual (R)- and (S)-enantiomers is a critical next step, as stereochemistry often dictates biological activity.[5] This could be achieved by starting with enantiopure 3-aminopiperidine.[6][7]

-

Library Development: The secondary amine of the piperidine ring provides a convenient handle for further functionalization (N-alkylation, N-acylation, etc.).[8][9] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: The compound and its derivatives should be subjected to a broad panel of biological assays to identify potential therapeutic applications.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 1-(piperidin-3-yl)pyrrolidin-2-one. By following the detailed protocols for synthesis, purification, and multi-modal spectroscopic analysis, researchers can confidently prepare and validate this novel heterocyclic compound. The robust characterization workflow ensures a high degree of scientific integrity, providing a solid foundation for the subsequent exploration of this molecule's potential in medicinal chemistry and drug discovery.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). DOI:10.1039/D0CC02976A. Retrieved from [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). AIMS Press. Retrieved from [Link]

-

Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. Retrieved from [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). ScienceDirect. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1-(6-Piperidin-3-yl-2-pyridinyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]

-

Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2018). ResearchGate. Retrieved from [Link]

- Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). PubMed. Retrieved from [Link]

-

Reaction pathways to synthesis of gamma-butyrolactone (GBL). (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). PMC - NIH. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved from [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]

-

Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

-

1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(Dimethylamino)-3-(1-piperidinyl)-2,5-pyrrolidinedione - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of pyrrolidin-2,3-diones. One-pot three-component reaction... (n.d.). ResearchGate. Retrieved from [Link]

- Piperidinyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1. (n.d.). Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. (1981). PubMed. Retrieved from [Link]

-

γ-Butyrolactone. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrrolidine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics - ACS Publications. Retrieved from [Link]

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. Retrieved from [Link]

-

precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. (2022). Frontiers. Retrieved from [Link]

-

Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2019). ResearchGate. Retrieved from [Link]

-

Piperidine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 8. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1-(piperidin-3-yl)pyrrolidin-2-one: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's three-dimensional architecture dictates its pharmacological activity, metabolic stability, and toxicological profile. Therefore, the precise characterization of a compound is not merely a procedural step but a critical determinant of its therapeutic potential. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular structure determination.

This guide provides an in-depth analysis of the spectroscopic characteristics of 1-(piperidin-3-yl)pyrrolidin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. Given the absence of extensive published experimental data for this specific molecule, this document will adopt a predictive and deductive approach. By dissecting the molecule into its constituent piperidine and pyrrolidin-2-one moieties, and considering the electronic and conformational effects of their linkage, we will construct a detailed and scientifically grounded spectroscopic blueprint. This approach not only offers a robust predictive model for 1-(piperidin-3-yl)pyrrolidin-2-one but also serves as a methodological template for the analysis of other novel N-substituted heterocyclic systems.

Molecular Architecture and its Spectroscopic Implications

The structure of 1-(piperidin-3-yl)pyrrolidin-2-one presents a fascinating interplay of functional groups and stereochemistry. It features a chiral center at the C3 position of the piperidine ring, a tertiary amide within the pyrrolidinone ring, and a secondary amine in the piperidine ring. This combination of a lactam and a cyclic amine dictates the molecule's polarity, hydrogen bonding capabilities, and conformational flexibility, all of which will be reflected in its spectroscopic signatures.

Figure 1: Chemical structure of 1-(piperidin-3-yl)pyrrolidin-2-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of 1-(piperidin-3-yl)pyrrolidin-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.

-

Data Acquisition (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to yield a spectrum with singlets for each unique carbon.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of 1-(piperidin-3-yl)pyrrolidin-2-one is expected to be complex due to the presence of multiple methylene groups and a chiral center, leading to diastereotopic protons.

-

Piperidine Ring Protons (C2', C4', C5', C6'): The protons on the piperidine ring will exhibit complex multiplets in the range of approximately 1.5-3.5 ppm. The protons alpha to the nitrogen (C2'-H and C6'-H) are expected to be the most deshielded within this group, likely appearing between 2.8 and 3.5 ppm. The remaining methylene protons (C4'-H and C5'-H) would resonate further upfield, between 1.5 and 2.2 ppm. The axial and equatorial protons on each carbon will have different chemical shifts and will show geminal and vicinal couplings.

-

Piperidine C3'-H Proton: This methine proton, being attached to the chiral center and adjacent to the nitrogen of the pyrrolidinone ring, is expected to be a complex multiplet around 3.0-4.0 ppm. Its exact chemical shift and multiplicity will depend on the conformational preferences of the piperidine ring.

-

Piperidine N-H Proton: The secondary amine proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of 1.5-4.0 ppm. In D₂O, this signal will disappear due to proton-deuterium exchange.

-

Pyrrolidinone Ring Protons (C3, C4, C5):

-

The protons on the C5 methylene group, being alpha to the amide nitrogen, are expected to be deshielded and resonate around 3.2-3.6 ppm as a triplet.

-

The protons on the C3 methylene group, adjacent to the carbonyl group, will likely appear as a triplet around 2.2-2.6 ppm.

-

The C4 methylene protons are expected to be the most shielded in the pyrrolidinone ring, resonating as a multiplet (likely a quintet) around 1.9-2.3 ppm.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine N-H | 1.5 - 4.0 | broad s |

| Piperidine C2'-H, C6'-H | 2.8 - 3.5 | m |

| Piperidine C3'-H | 3.0 - 4.0 | m |

| Piperidine C4'-H, C5'-H | 1.5 - 2.2 | m |

| Pyrrolidinone C5-H | 3.2 - 3.6 | t |

| Pyrrolidinone C3-H | 2.2 - 2.6 | t |

| Pyrrolidinone C4-H | 1.9 - 2.3 | m |

Table 1: Predicted ¹H NMR Data for 1-(piperidin-3-yl)pyrrolidin-2-one

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom, offering a direct count of the carbon environments.

-

Pyrrolidinone Carbonyl (C2): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 170-178 ppm.

-

Piperidine Ring Carbons (C2', C3', C4', C5', C6'):

-

The carbons alpha to the nitrogen (C2' and C6') are expected to resonate around 45-55 ppm.

-

The substituted C3' carbon, attached to the pyrrolidinone nitrogen, will be deshielded and is predicted to appear in the range of 50-60 ppm.

-

The remaining methylene carbons (C4' and C5') are expected in the more shielded region of 20-35 ppm.

-

-

Pyrrolidinone Ring Carbons (C3, C4, C5):

-

The C5 carbon, attached to the amide nitrogen, will be deshielded and is expected around 40-50 ppm.

-

The C3 carbon, alpha to the carbonyl group, will be found around 30-40 ppm.

-

The C4 carbon is predicted to be the most shielded of the pyrrolidinone ring carbons, with a chemical shift around 15-25 ppm.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidinone C2 (C=O) | 170 - 178 |

| Piperidine C3' | 50 - 60 |

| Piperidine C2', C6' | 45 - 55 |

| Pyrrolidinone C5 | 40 - 50 |

| Pyrrolidinone C3 | 30 - 40 |

| Piperidine C4', C5' | 20 - 35 |

| Pyrrolidinone C4 | 15 - 25 |

Table 2: Predicted ¹³C NMR Data for 1-(piperidin-3-yl)pyrrolidin-2-one

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.

-

IR Spectral Analysis (Predicted)

The IR spectrum of 1-(piperidin-3-yl)pyrrolidin-2-one will be dominated by absorptions from the N-H and C=O functional groups.

-

N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate stretching vibration in the region of 3300-3500 cm⁻¹. This peak may be broadened due to hydrogen bonding.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methine groups will appear in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Amide I Band): The most intense and characteristic peak in the spectrum will be the carbonyl stretch of the tertiary amide in the pyrrolidinone ring. This is expected to be a strong, sharp absorption in the range of 1630-1680 cm⁻¹. The exact position is influenced by the ring strain of the five-membered lactam.[1]

-

C-N Stretches: The C-N stretching vibrations of the amine and amide groups will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. These are generally of medium to weak intensity.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, possibly broad |

| C-H Stretches (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (tertiary amide) | 1630 - 1680 | Strong, sharp |

| C-N Stretches | 1000 - 1350 | Medium to Weak |

Table 3: Predicted IR Absorption Bands for 1-(piperidin-3-yl)pyrrolidin-2-one

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (the molecular ion, M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Mass Spectral Analysis (Predicted)

The mass spectrum will provide the molecular weight and key structural information through characteristic fragmentation pathways.

-

Molecular Ion (M⁺•): The molecular formula of 1-(piperidin-3-yl)pyrrolidin-2-one is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak is expected at m/z = 168.

-

Key Fragmentation Pathways: The fragmentation will be driven by the presence of the two nitrogen atoms, leading to characteristic cleavages.

-

α-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. For the piperidine ring, this would involve the loss of a hydrogen radical to form an iminium ion at m/z 167, or cleavage of the C2-C3 or C5-C6 bonds. A significant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring, leading to the formation of a stable iminium ion.

-

Pyrrolidinone Ring Fragmentation: The pyrrolidinone ring can undergo fragmentation, for example, by loss of CO (28 Da) or cleavage of the amide bond.

-

Cleavage of the N-C Bond between the Rings: Cleavage of the bond between the piperidine C3 and the pyrrolidinone nitrogen would lead to fragments corresponding to the individual rings. This could result in a piperidinyl cation at m/z 84 and a pyrrolidinone radical.

-

Figure 2: Predicted key fragmentation pathways for 1-(piperidin-3-yl)pyrrolidin-2-one in EI-MS.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₉H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₈H₁₆N₂]⁺ | Loss of CO from the pyrrolidinone ring |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-C bond between the rings, forming the piperidinyl cation |

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(piperidin-3-yl)pyrrolidin-2-one

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(piperidin-3-yl)pyrrolidin-2-one. While each technique—NMR, IR, and MS—offers unique and critical pieces of information, their true power lies in their integrated application. The predicted data presented herein, derived from fundamental principles and analysis of related structures, serves as a reliable benchmark for researchers and scientists in the field of drug development. The methodologies and interpretative strategies detailed can be extrapolated to the analysis of other novel heterocyclic compounds, thereby fostering scientific integrity and accelerating the drug discovery process.

References

-

Infrared spectroscopic studies of amides and anilides. (n.d.). Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3524–3528. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]

Sources

The Ascendant Trajectory of Piperidinyl-Pyrrolidinone Derivatives in Neuropharmacology: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of the piperidine and pyrrolidinone scaffolds has given rise to a novel class of derivatives demonstrating significant potential across a spectrum of neurological and inflammatory disorders. This technical guide provides an in-depth exploration of the pharmacological profile of these emerging compounds, moving beyond a mere recitation of facts to an integrated analysis of their synthesis, mechanism of action, and therapeutic promise. We will delve into the causal relationships underpinning their biological activity, supported by detailed experimental protocols and quantitative data, to empower researchers in their pursuit of next-generation therapeutics.

Introduction: The Strategic Fusion of Privileged Scaffolds

The piperidine ring, a ubiquitous motif in medicinal chemistry, is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure offers a versatile framework for achieving desired pharmacokinetic properties and precise three-dimensional orientations for optimal target engagement. Similarly, the five-membered pyrrolidinone core is a privileged structure in neuropharmacology, most notably represented by the nootropic agent piracetam and its derivatives.

The strategic hybridization of these two pharmacophores into piperidinyl-pyrrolidinone derivatives has unlocked novel chemical space, yielding compounds with multifaceted pharmacological profiles. These derivatives have shown promise in targeting key players in neurodegenerative diseases and neuroinflammation, including monoamine oxidase B (MAO-B), dopamine receptors, and peroxisome proliferator-activated receptor δ (PPARδ). This guide will illuminate the pharmacological intricacies of these novel agents, providing a comprehensive resource for their continued investigation and development.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The synthesis of piperidinyl-pyrrolidinone derivatives can be achieved through various synthetic routes, often involving the coupling of a substituted piperidine moiety with a pyrrolidinone precursor. A common approach involves the reductive amination of a suitable piperidone with a pyrrolidinone-containing amine.

A notable example is the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives, which have demonstrated a range of biological activities. The general synthetic approach often involves the reaction of 4-aminopiperidine with a suitable pyrrolidinone precursor, followed by further functionalization of the piperidine nitrogen.

General Synthesis Scheme for 4-(1-Pyrrolidinyl)piperidine Derivatives

Caption: A generalized synthetic route to N-substituted 4-(1-pyrrolidinyl)piperidine derivatives.

The structure-activity relationship (SAR) studies of these derivatives have revealed key insights into the molecular features governing their potency and selectivity. For instance, in a series of pyridazinobenzylpiperidine derivatives designed as MAO-B inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for activity. A chloro-substituent at the 3-position of the phenyl ring conferred the highest potency, with an IC50 value of 0.203 μM[1].

Molecular Targets and Mechanisms of Action

Novel piperidinyl-pyrrolidinone derivatives have demonstrated affinity for a range of CNS targets, leading to their potential application in various neurological disorders.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. Several piperidinyl-pyrrolidinone derivatives have emerged as potent and selective MAO-B inhibitors. The proposed mechanism involves the binding of the derivative to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby increasing its synaptic availability.

MAO-B Inhibition and Neuroinflammation Cascade

Caption: Inhibition of MAO-B by piperidinyl-pyrrolidinone derivatives reduces ROS production and subsequent neuroinflammation.

Dopamine D3 Receptor Modulation

The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder. Certain piperidinyl-pyrrolidinone derivatives have been identified as potent ligands for the D3 receptor. Their mechanism of action at this receptor can be either agonistic or antagonistic, leading to distinct downstream signaling effects. D3 receptor signaling is complex, involving the modulation of adenylyl cyclase activity and activation of the MAPK/ERK pathway.

Dopamine D3 Receptor Signaling Pathway

Caption: PPARδ activation by piperidinyl-pyrrolidinone agonists leads to the transrepression of NF-κB and the expression of anti-inflammatory genes.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological profiling of novel piperidinyl-pyrrolidinone derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and safety.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative novel piperidinyl-pyrrolidinone and related derivatives.

Table 1: In Vitro Activity of Representative Derivatives

| Compound Class | Target | Assay | Potency (IC50/EC50/Ki) | Reference |

| Pyridazinobenzylpiperidine | MAO-B | Enzyme Inhibition | 0.203 µM (IC50) | [1] |

| 4-(1-Pyrrolidinyl)piperidine | PPARδ | Reporter Gene | 3.6 nM (EC50) | [2] |

| Pyrrolidine-2-one derivative | Acetylcholinesterase | Enzyme Inhibition | Lower micromolar range (predicted) | [3] |

| Piperidinyl-pyrrolidinone | Dopamine D3 Receptor | Radioligand Binding | Varies (nM to µM range) | [4][5] |

Table 2: In Vivo Efficacy of a Representative Derivative

| Compound | Animal Model | Disease Model | Key Finding | Reference |

| 4-(1-Pyrrolidinyl)piperidine derivative (21) | LDLr-KO mice | Atherosclerosis | 50-60% suppression of atherosclerosis progression | [2] |

| Pyrrolidine-2-one derivatives | Mice | Scopolamine-induced cognitive impairment | Reversal of behavioral and biochemical changes | [3][6] |

Experimental Protocols

Protocol 1: MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for determining the inhibitory activity of novel compounds against MAO-B.

-

Reagent Preparation:

-

Prepare MAO-B Assay Buffer, GenieRed Probe, MAO-B Enzyme, MAO-B Substrate (Tyramine), Developer, and Inhibitor Control (Selegiline) as per the manufacturer's instructions (e.g., Assay Genie's MAO-B Inhibitor Screening Kit).[7]

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of test inhibitor, inhibitor control, or assay buffer (for enzyme control) to respective wells.

-

Prepare the MAO-B Enzyme Solution and add 50 µL to each well.

-

Incubate for 10 minutes at 37°C.

-

Prepare the MAO-B Substrate Solution containing the substrate, developer, and probe.

-

Add 40 µL of the Substrate Solution to each well to initiate the reaction.

-

Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Protocol 2: Morris Water Maze for Cognitive Assessment

This protocol describes the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents.

-

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C.[8][9]

-

A submerged escape platform (10-15 cm in diameter) placed in one of the four quadrants of the pool.

-

A video tracking system to record and analyze the animal's swimming path.

-

-

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Each mouse undergoes four trials per day with a 15-minute inter-trial interval.

-

For each trial, the mouse is released from one of four randomly assigned starting positions, facing the pool wall.

-

The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds.

-

-

Probe Trial (Day 6):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

-

-

Data Analysis:

-

Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.

-

Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

-

Pharmacokinetic Profile

The pharmacokinetic properties of piperidinyl-pyrrolidinone derivatives are crucial for their development as CNS drugs. Key parameters include their ability to cross the blood-brain barrier (BBB), their metabolic stability, and their oral bioavailability.

While specific pharmacokinetic data for many novel piperidinyl-pyrrolidinone derivatives are not yet publicly available, studies on related compounds provide valuable insights. For example, a novel PPARδ modulator with a piperidinyl core demonstrated significantly improved exposure in multiple species following oral administration, suggesting good bioavailability.[10] In silico predictions and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to estimate BBB penetration. For instance, pyridazinobenzylpiperidine derivatives showed predicted BBB penetration in PAMPA assays, which is a favorable characteristic for CNS-acting drugs.[1]

Therapeutic Potential and Future Directions

The diverse pharmacological profiles of novel piperidinyl-pyrrolidinone derivatives position them as promising candidates for the treatment of a range of complex disorders.

-

Neurodegenerative Diseases: Their ability to inhibit MAO-B and provide neuroprotection makes them attractive for Parkinson's and Alzheimer's diseases.

-

Neuropsychiatric Disorders: Modulation of dopamine D3 receptors suggests potential applications in schizophrenia, depression, and addiction.

-

Inflammatory Conditions: The anti-inflammatory properties mediated by PPARδ agonism open avenues for treating neuroinflammation and systemic inflammatory diseases like atherosclerosis.

Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Further in-depth studies are needed to elucidate their detailed mechanisms of action and to validate their efficacy and safety in relevant preclinical models. The development of derivatives with dual or multiple targeting capabilities could offer synergistic therapeutic benefits for complex multifactorial diseases.

Conclusion

Piperidinyl-pyrrolidinone derivatives represent a burgeoning class of bioactive molecules with significant therapeutic potential. Their unique structural framework allows for the fine-tuning of their pharmacological properties to engage a variety of CNS and peripheral targets. The insights and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of these promising compounds to address unmet medical needs.

References

- Morris Water Maze - MMPC.org. (2024, January 3).

- Dopamine Receptors and Neurodegeneration - Aging and disease.

- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. (2023, July 3).

- emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties.

- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PubMed Central.

- Ellman's Assay Protocol - BroadPharm. (2022, January 18).

- Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - JoVE. (2011, July 20).

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie.

- Dopamine receptor D3 signalling in astrocytes promotes neuroinflammation - PMC.

- Dopamine Receptors and Neurodegeneration - PMC - PubMed Central.

- Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed.

- Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC - NIH.

- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - NIH.

- Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation - ResearchGate. (2025, August 7).

- Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.

- Peroxisome Proliferator-Activated Receptor {delta} Regulates Inflammation via NF-{kappa}B Signaling in Polymicrobial Sepsis - PubMed.

- The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PubMed Central. (2018, October 26).

- UC Davis - Morris Water Maze - Protocols.io. (2019, May 15).

- Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PubMed Central.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC - NIH.

- Principal mechanisms responsible for the anti-inflammatory activity of PPARs.

- Application Notes and Protocols for Studying Neuroprotection using SB 415286 in Primary Neurons - Benchchem.

- Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - MDPI.

- Novel highly selective peroxisome proliferator-activated receptor δ (PPARδ) modulators with pharmacokinetic properties suitable for once-daily oral dosing - PubMed. (2017, December 1).

- Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC - PubMed Central. (2023, November 4).

- Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC - PubMed Central.

- Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics - ResearchGate. (2025, November 6).

- Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed. (2023, August 24).

- A Study on the Pharmacokinetic/Pharmacodynamic Profiles of the Novel PPAR Pan Agonist Chiglitazar Sodium in Rats - bioRxiv. (2025, November 11).

- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.

- 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V) Fig. 2:... - ResearchGate.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29).

- PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC - PubMed Central.

- 4-(1-Pyrrolidinyl)piperidine - Chem-Impex.

- Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective.

- The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC - PubMed Central.

- A Study on the Pharmacokinetic/Pharmacodynamic Profiles of the Novel PPAR Pan Agonist Chiglitazar Sodium in Rats with Hypoalbuminemia - ResearchGate. (2025, December 11).

Sources

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ghpmpj.com [ghpmpj.com]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificarchives.com [scientificarchives.com]

- 8. mmpc.org [mmpc.org]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 10. Novel highly selective peroxisome proliferator-activated receptor δ (PPARδ) modulators with pharmacokinetic properties suitable for once-daily oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the mechanism of action of 1-(piperidin-3-yl)pyrrolidin-2-one

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-(piperidin-3-yl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The confluence of a piperidine ring and a pyrrolidin-2-one core in the molecule 1-(piperidin-3-yl)pyrrolidin-2-one presents a compelling case for in-depth pharmacological investigation. Both piperidine and pyrrolidinone moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of clinically approved drugs and bioactive compounds targeting the central nervous system, inflammatory pathways, and metabolic diseases.[1][2] Derivatives of this core scaffold have been explored as ligands for dopamine, serotonin, and nicotinic acetylcholine receptors, as well as inhibitors of the NLRP3 inflammasome, highlighting its potential as a versatile chemical starting point for drug discovery.[3][4]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 1-(piperidin-3-yl)pyrrolidin-2-one. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative cascade. Our approach is grounded in a tiered strategy, beginning with broad, unbiased screening and progressively narrowing the focus to specific molecular targets and downstream signaling pathways.

Section 1: Foundational Analysis and Hypothesis Generation

The structure of 1-(piperidin-3-yl)pyrrolidin-2-one suggests several plausible biological targets. The piperidine moiety is a common feature in neuropharmacological agents, often interacting with G-protein coupled receptors (GPCRs) and ion channels.[1] The pyrrolidin-2-one structure is a lactam that can participate in hydrogen bonding and may serve as a scaffold for interaction with various enzymes and receptors.[2][5]

Based on the known activities of its derivatives and related structures, we can formulate several primary hypotheses for the mechanism of action of the core compound:

-

Neuromodulatory Activity: The compound may act as a modulator of neurotransmitter receptors, such as dopamine, serotonin, or nicotinic acetylcholine receptors, given its structural similarities to known ligands.[3]

-

Enzyme Inhibition: The lactam ring and overall structure could allow for binding to the active or allosteric sites of enzymes, such as prolyl oligopeptidase, dipeptidyl peptidase IV, or leukotriene A4 hydrolase.[6][7]

-

Inflammasome Modulation: The compound may interfere with protein-protein interactions or enzymatic activity within inflammatory signaling complexes like the NLRP3 inflammasome.[4]

Our investigative strategy is designed to test these hypotheses in a logical and resource-efficient manner.

Section 2: A Tiered Experimental Strategy for Mechanism of Action Elucidation

A robust investigation into a compound's mechanism of action begins with a broad survey of its biological effects and progressively refines the inquiry to the molecular level. The following tiered approach ensures that experimental efforts are guided by data at each stage.

Tier 1: High-Throughput Phenotypic Screening and Target Identification

The initial goal is to cast a wide net to identify potential biological activities without preconceived bias.

2.1. Broad Phenotypic Screening

A panel of cell-based assays representing diverse physiological systems should be employed. This allows for the observation of a compound's effect in a biological context, which can provide clues to its mechanism.

Experimental Protocol: Cell-Based Phenotypic Screening Array

-

Cell Line Selection: Utilize a diverse panel of human cell lines, including neuronal (e.g., SH-SY5Y), immune (e.g., THP-1), and cancer cell lines (e.g., a panel representing different tissue origins).

-

Assay Panel: Employ high-content imaging or multi-well plate reader-based assays to assess a range of cellular phenotypes, such as:

-

Cell viability and proliferation (e.g., MTT, CellTiter-Glo®)

-

Apoptosis and necrosis (e.g., Caspase-3/7 activity, Annexin V/PI staining)

-

Mitochondrial function (e.g., TMRE staining for mitochondrial membrane potential)

-

Cytoskeletal organization (e.g., Phalloidin staining for F-actin)

-

Key signaling pathway activation (e.g., reporter assays for NF-κB, CREB, AP-1)

-

-

Compound Treatment: Treat cells with a concentration range of 1-(piperidin-3-yl)pyrrolidin-2-one (e.g., 0.1 µM to 100 µM) for various time points (e.g., 6, 24, 48 hours).

-

Data Acquisition and Analysis: Acquire data using appropriate instrumentation and analyze for statistically significant changes in measured parameters compared to vehicle-treated controls.

2.2. Target Identification using Affinity-Based Methods

If a consistent and potent phenotypic effect is observed, the next step is to identify the direct molecular target(s).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of 1-(piperidin-3-yl)pyrrolidin-2-one with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most robust phenotypic response.

-

Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.

-

Elution and Digestion: After washing to remove non-specific binders, elute the bound proteins and digest them into peptides (e.g., using trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bound to the immobilized compound.

Tier 2: Target Validation and Mechanistic Characterization

The putative targets identified in Tier 1 must be validated through orthogonal assays.

2.3. Radioligand Binding Assays

For hypothesized GPCR or ion channel targets, competitive binding assays are the gold standard for confirming direct interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the human dopamine D2 receptor).

-

Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for the D2 receptor), and increasing concentrations of 1-(piperidin-3-yl)pyrrolidin-2-one.

-

Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).

| Hypothetical Target | Radioligand | Expected Outcome for Positive Hit |

| Dopamine D2 Receptor | [³H]-Spiperone | Concentration-dependent displacement of radioligand |

| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | Concentration-dependent displacement of radioligand |

| Nicotinic α7 Receptor | [¹²⁵I]-α-Bungarotoxin | Concentration-dependent displacement of radioligand |

2.4. Enzyme Inhibition Assays

If an enzyme is a putative target, its activity must be measured in the presence of the compound.

Experimental Protocol: In Vitro Enzyme Activity Assay (Example: NLRP3 ATPase activity)

-

Recombinant Enzyme: Obtain purified, recombinant human NLRP3 protein.[4]

-

Assay Buffer: Prepare an appropriate buffer containing ATP and necessary cofactors.

-

Compound Incubation: Pre-incubate the recombinant NLRP3 with varying concentrations of 1-(piperidin-3-yl)pyrrolidin-2-one.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

-

Activity Measurement: Measure the rate of ATP hydrolysis, typically by quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 value.

Tier 3: Elucidation of Downstream Signaling Pathways

Confirming target engagement is crucial, but understanding the functional consequences of this interaction is the ultimate goal.

2.5. Cellular Signaling Assays

Once a primary target is validated, the downstream signaling effects must be investigated in a cellular context.

Experimental Protocol: Calcium Mobilization Assay for GPCR Activation

-

Cell Loading: Load cells expressing the target GPCR (e.g., a Gq-coupled receptor) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add 1-(piperidin-3-yl)pyrrolidin-2-one and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with 1-(piperidin-3-yl)pyrrolidin-2-one before adding a known agonist for the receptor. A reduction in the agonist-induced fluorescence signal indicates antagonism.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat cells with 1-(piperidin-3-yl)pyrrolidin-2-one for various time points.

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, cleaved Caspase-9) and their total protein counterparts.

-

Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the change in protein phosphorylation or cleavage.

Section 3: Visualization of Workflows and Pathways

Clear visual representations are essential for conceptualizing complex biological processes and experimental plans.

Caption: Hypothetical Gq-coupled signaling pathway activation.

Conclusion

The investigation into the mechanism of action of 1-(piperidin-3-yl)pyrrolidin-2-one requires a systematic and multi-faceted approach. By beginning with broad, unbiased screening and progressively focusing on validated molecular targets and their downstream consequences, researchers can build a comprehensive and accurate understanding of the compound's pharmacological profile. This guide provides a robust framework for such an investigation, emphasizing logical progression, experimental rigor, and the integration of diverse data types. The insights gained from this process will be critical in determining the therapeutic potential of this promising chemical scaffold.

References

- MySkinRecipes. (n.d.). (R)-1-(Pyrrolidin-3-yl)piperidine.

- Li, Y., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.

- Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Wang, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.

- Chemdiv. (n.d.). Compound 1-[(piperidin-3-yl)methyl]pyrrolidin-2-one.

- Abdel-Magid, A. F., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Pharmaceuticals.

- Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters.

- Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc.

- Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

-

Bishop, M. J., et al. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[8][9]yclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry. Retrieved from

- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters.

- CP Lab Safety. (n.d.). 1-Piperidin-3-ylmethyl-pyrrolidin-2-one, 500 mg.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Asif, M., & Alghamdi, M. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry.

- S-chan, C., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.

- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters.

- Smolecule. (n.d.). (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine.

- Chiou, L. C., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. European Journal of Pharmacology.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine | 5979-94-2 [smolecule.com]

- 8. Compound 1-[(piperidin-3-yl)methyl]pyrrolidin-2-one - Chemdiv [chemdiv.com]

- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic In Silico Workflow for Target Identification and Binding Analysis of 1-(piperidin-3-yl)pyrrolidin-2-one

Abstract: The identification of molecular targets for novel small molecules is a foundational challenge in modern drug discovery. This guide presents a comprehensive, field-proven in silico workflow for characterizing the receptor binding profile of 1-(piperidin-3-yl)pyrrolidin-2-one, a representative "orphan" ligand. We move beyond simplistic procedural lists to detail the strategic rationale behind a multi-phase computational approach, beginning with robust target hypothesis generation and culminating in high-confidence binding validation through molecular dynamics. Each protocol is designed as a self-validating system, integrating experimental causality with technical accuracy. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational modeling to accelerate early-stage discovery projects.

Introduction: The Orphan Ligand Challenge

In drug discovery, we frequently encounter novel chemical entities with promising, yet uncharacterized, biological activity. 1-(piperidin-3-yl)pyrrolidin-2-one represents such a compound—a molecule whose specific biological targets are not widely established. This scenario, known as the "orphan ligand" problem, presents a significant bottleneck in translating a chemical asset into a therapeutic candidate.[1] Traditional experimental approaches to deorphanization can be resource-intensive and time-consuming.

Computational, or in silico, methods offer a powerful and efficient alternative to navigate this challenge.[2][3][4] By simulating molecular interactions within a virtual environment, we can rapidly generate and test hypotheses, prioritize targets, and gain deep mechanistic insights into binding events before committing to extensive wet-lab validation. This guide details a strategic, three-phase workflow designed to systematically identify and characterize the receptor binding of 1-(piperidin-3-yl)pyrrolidin-2-one.

Phase 1: Target Hypothesis Generation (Target Fishing)

The foundational step is to generate a credible list of potential protein targets. Ascribing function based on chemical similarity is a cornerstone of this process.[5][6] We will employ a two-pronged strategy to cast a wide yet relevant net.

Strategy 1.1: Ligand-Based Pharmacophore Screening

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—necessary for molecular recognition at a receptor.[7][8][9] By creating a pharmacophore model for our query ligand, we can screen large databases of known active compounds to find molecules with similar feature arrangements, thereby inferring potential targets.[10][11]

Strategy 1.2: Reverse Docking and Target Prediction Servers

Reverse docking flips the conventional screening paradigm: instead of docking many ligands to one target, we dock one ligand to many potential targets.[5] This is complemented by web-based tools that leverage vast curated databases of known ligand-target interactions.

A premier tool for this purpose is SwissTargetPrediction , which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[12][13][14][15][16] This approach effectively leverages the immense body of publicly available bioactivity data from resources like ChEMBL.[17][18][19][20][21]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for ligand-based target prediction.

Protocol 1: Target Fishing with SwissTargetPrediction

-

Prepare Ligand Structure: Convert 1-(piperidin-3-yl)pyrrolidin-2-one to its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, a representative SMILES is C1CC(NC1)C2CCCN2=O.

-

Access the Server: Navigate to the SwissTargetPrediction web server.[12]

-

Submit Query: Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.

-

Execute Prediction: Run the prediction algorithm. The server compares the query to its database of active ligands and ranks potential targets by probability.[13][15]

-

Curate Target List: Analyze the output list. Prioritize targets with the highest probability scores. Cross-reference these targets with biological pathways relevant to potential therapeutic areas. For this guide, we will hypothesize the top-ranked targets are a G-protein coupled receptor (GPCR), a kinase, and a nuclear receptor.

Phase 2: Molecular Docking for Pose Prediction and Initial Scoring

With a prioritized list of potential targets, molecular docking serves as a rapid computational filter. Its primary goals are to predict the most likely binding orientation (pose) of the ligand within the receptor's active site and to provide an initial, semi-quantitative estimate of binding affinity.[22] We will use AutoDock Vina, a widely validated and efficient open-source docking engine.[22][23][24]

The Causality of Docking Choices